4-Methyl-1-(oxiran-2-ylmethyl)piperidine

Description

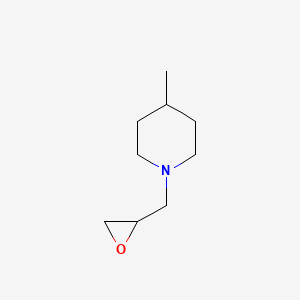

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(oxiran-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8-2-4-10(5-3-8)6-9-7-11-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECTFQQKBDZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 4 Methyl 1 Oxiran 2 Ylmethyl Piperidine

Epoxide Ring-Opening Reactions

The cornerstone of 4-Methyl-1-(oxiran-2-ylmethyl)piperidine's reactivity is the nucleophilic ring-opening of its epoxide ring. This process can be initiated under acidic, basic, or, in some cases, neutral conditions, leading to the formation of 1,2-difunctionalized products. thieme-connect.de The specific pathway followed has profound implications for the final product's constitution and stereochemistry.

The mechanism of ring-opening is highly dependent on the presence or absence of a catalyst (acid or base).

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. khanacademy.orgmasterorganicchemistry.com This step converts the oxygen into a good leaving group (a hydroxyl group) and activates the epoxide ring toward nucleophilic attack. libretexts.org The resulting protonated epoxide does not typically form a full carbocation; instead, the transition state possesses significant carbocation-like character. khanacademy.orgpressbooks.pub

The nucleophile then attacks one of the two carbons of the epoxide ring. In this SN1-like or SN2-like borderline mechanism, the attack preferentially occurs at the carbon atom that can better stabilize the developing positive charge. youtube.comkhanacademy.orgpressbooks.pub For this compound, this is the more substituted carbon (the methine carbon) of the oxirane ring. The attack proceeds from the side opposite to the C-O bond, resulting in a trans relationship between the newly introduced nucleophile and the hydroxyl group. libretexts.orgpressbooks.pub

General Acid-Catalyzed Mechanism:

Protonation: The epoxide oxygen is protonated by an acid (H-A).

Nucleophilic Attack: A weak nucleophile (Nu-H) attacks the more substituted carbon of the protonated epoxide.

Deprotonation: The protonated nucleophile is deprotonated to yield the final product.

In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxides, Grignard reagents), the epoxide ring opens via a direct SN2 mechanism. pressbooks.pubyoutube.comyoutube.com Unlike the acid-catalyzed pathway, there is no prior activation of the epoxide by protonation. youtube.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.

Due to the principles of the SN2 reaction, the attack occurs at the less sterically hindered carbon atom. pressbooks.pubyoutube.comkhanacademy.org In the case of this compound, the attack will happen at the terminal methylene (B1212753) (CH₂) carbon of the oxirane ring. This reaction is stereospecific, involving a backside attack that leads to an inversion of the stereochemistry at the site of the attack. khanacademy.orgyoutube.com

General Base-Catalyzed Mechanism:

Nucleophilic Attack: The strong nucleophile (Nu⁻) attacks the less sterically hindered carbon, opening the ring to form an alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent or a weak acid (like water added in a workup step) to give the final alcohol product. youtube.comyoutube.com

While catalysis is generally required, the high ring strain of epoxides allows them to react with certain potent nucleophiles even without an acid or base catalyst. mdpi.com Nucleophiles such as amines, azides, and thiols can open the epoxide ring, particularly at elevated temperatures. researchgate.net This reaction typically follows an SN2 mechanism, similar to the base-catalyzed pathway, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net The nitrogen atom of the piperidine (B6355638) ring in another molecule of this compound could potentially act as a nucleophile, leading to polymerization, especially during storage or upon heating.

Regioselectivity and Stereoselectivity in Epoxide Ring Opening

The constitutional and stereochemical outcome of the ring-opening reaction is a critical aspect of the reactivity of this compound.

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions. This differential outcome is a key synthetic consideration.

| Reaction Condition | Site of Nucleophilic Attack | Major Product Type | Mechanism |

| Acid-Catalyzed | More substituted carbon (CH) | Secondary Alcohol | SN1-like/SN2 borderline |

| Base-Catalyzed | Less substituted carbon (CH₂) | Primary Alcohol | SN2 |

This interactive table summarizes the regiochemical outcomes of epoxide ring-opening for this compound under different catalytic conditions.

Stereoselectivity is also a crucial feature. Both acid- and base-catalyzed ring-opening reactions are stereospecific. They proceed via a backside attack, which dictates the stereochemistry of the product. youtube.com This results in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide. For example, if the starting epoxide has a defined stereochemistry, the product will have a predictable trans configuration. libretexts.org

The regioselectivity observed in epoxide ring-opening reactions is a direct consequence of the interplay between electronic and steric effects. oregonstate.educnr.it

Electronic Factors: These effects are dominant in acid-catalyzed reactions. oregonstate.edu After protonation, the C-O bonds of the epoxide begin to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom through hyperconjugation and inductive effects from the adjacent alkyl group (the piperidinylmethyl substituent). khanacademy.orgoregonstate.edu Consequently, this more substituted carbon has a greater degree of carbocation character, making it the preferred site for attack by a weak nucleophile. youtube.com

Steric Factors: These effects are the controlling influence in base-catalyzed reactions. youtube.com Since the reaction proceeds via a concerted SN2 mechanism, the transition state is sensitive to steric hindrance. A strong, often bulky, nucleophile will approach and attack the more accessible, less sterically crowded carbon atom. khanacademy.orgyoutube.com For this compound, the terminal methylene (CH₂) group is significantly less hindered than the internal methine (CH) group, making it the exclusive site of attack for strong nucleophiles.

| Factor | Dominant Condition | Preferred Site of Attack | Rationale |

| Electronic | Acid-Catalyzed | More Substituted Carbon | Stabilization of partial positive charge in the transition state. oregonstate.edu |

| Steric | Base-Catalyzed | Less Substituted Carbon | Minimization of steric hindrance in the SN2 transition state. youtube.com |

This interactive table outlines the influence of electronic and steric factors on the regioselectivity of ring-opening for this compound.

Fürst–Plattner Principle in Epoxide Ring Opening

The regioselectivity and stereoselectivity of nucleophilic attack on the epoxide ring of this compound, when the piperidine ring is in a conformationally restricted state, can be rationalized by the Fürst–Plattner principle, also known as the rule of trans-diaxial opening. This principle applies to epoxide rings fused to or appended to six-membered rings, such as cyclohexane (B81311) or, in this case, piperidine, that adopt a chair-like conformation.

The principle dictates that the nucleophilic ring-opening of the epoxide proceeds through a transition state that resembles the chair conformation of the final product. To achieve the lowest energy transition state, the nucleophile attacks the epoxide carbon in such a way that the two newly functionalized groups—the incoming nucleophile and the newly formed hydroxyl group—end up in axial positions on opposite sides of the piperidine ring (a trans-diaxial arrangement). This pathway is stereoelectronically favored over the formation of a trans-diequatorial product, which would require the reaction to proceed through a higher-energy twist-boat transition state.

In the case of this compound, the piperidine ring can exist in a chair conformation. A nucleophile (Nu⁻) attacking one of the epoxide carbons will lead to a product where the nucleophile and the resulting alcohol are positioned trans to each other. The Fürst–Plattner principle predicts that the pathway leading to the diaxial product will be kinetically preferred.

Table 1: Predicted Stereochemical Outcome of Epoxide Ring Opening via Fürst–Plattner Principle

| Attacking Nucleophile | Site of Attack | Predicted Product Conformation |

|---|---|---|

| Nu⁻ | Cα of oxirane | Trans-diaxial arrangement of Nu and OH groups |

Role of the Piperidine Nitrogen as an Internal Catalytic Center

The tertiary amine of the piperidine ring in this compound is strategically positioned to act as an internal, or intramolecular, catalytic center in the epoxide ring-opening reaction. This phenomenon, known as anchimeric assistance, can significantly accelerate the reaction rate and influence the reaction pathway compared to an equivalent intermolecular process. The nitrogen can participate in several ways. researchgate.netrsc.org

First, the piperidine nitrogen can function as an internal general base catalyst. rsc.orgpsu.edu In the presence of a protic nucleophile such as water or an alcohol, the nitrogen can abstract a proton, thereby increasing the nucleophilicity of the attacking species (e.g., generating a hydroxide or alkoxide ion). This activated nucleophile can then attack the epoxide ring more readily.

Second, the nitrogen can act as an internal nucleophile. rsc.orgpsu.edu It can attack one of the electrophilic carbons of the epoxide ring in an intramolecular Sɴ2 reaction. This would result in the formation of a strained, bicyclic quaternary ammonium (B1175870) intermediate (an azetidinium or pyrrolidinium (B1226570) system). This highly reactive intermediate is then rapidly opened by an external nucleophile. The attack by the external nucleophile would occur at the less sterically hindered carbon of the former epoxide, leading to the final ring-opened product. This pathway effectively transfers the electrophilic site from the epoxide to the bicyclic intermediate.

Table 2: Plausible Mechanisms for Internal Catalysis by Piperidine Nitrogen

| Catalytic Role | Mechanism Description | Intermediate Species |

|---|---|---|

| Internal General Base | The piperidine nitrogen deprotonates an external protic nucleophile (e.g., ROH), enhancing its nucleophilicity. | Piperidinium cation and alkoxide anion (RO⁻). |

| Internal Nucleophile | The piperidine nitrogen attacks an epoxide carbon, forming a bicyclic intermediate that is subsequently opened by an external nucleophile. | Bicyclic quaternary ammonium cation (e.g., azetidinium). |

The operative mechanism depends on factors such as the solvent, the nature of the external nucleophile, and the pH of the reaction medium.

Reactions Involving the Piperidine Ring System

Transformations of the 4-Methyl Group

The 4-methyl group on the piperidine ring consists of sp³-hybridized carbon-hydrogen bonds and is generally considered to be chemically inert under mild conditions. Its functionalization is challenging due to the lack of inherent reactivity and the presence of other, more reactive sites in the molecule, such as the piperidine nitrogen and the C-H bonds alpha to it (C2 and C6 positions). researchgate.netnih.gov

Direct C-H functionalization of the 4-methyl group would likely require harsh reaction conditions or advanced catalytic systems. researchgate.net Plausible, though challenging, transformations could include:

Free-Radical Halogenation: Under high-energy conditions, such as UV light irradiation in the presence of a halogen source like N-bromosuccinimide (NBS), free-radical substitution could occur to yield a 4-(halomethyl)piperidine derivative. This reaction would likely suffer from poor selectivity, with competing reactions at the C2/C6 positions of the piperidine ring.

Oxidation: The use of very strong oxidizing agents might convert the methyl group into a hydroxymethyl, formyl, or carboxyl group. However, the selectivity of such a reaction would be extremely difficult to control, as the piperidine nitrogen and the rest of the ring are also susceptible to oxidation.

Given these challenges, transformations of the 4-methyl group are not common and would require the development of highly specific synthetic methodologies.

Rearrangement Reactions of Oxirane-Piperidine Scaffolds

The this compound scaffold is susceptible to various rearrangement reactions, primarily driven by the high ring strain of the epoxide. These rearrangements can be initiated by acid, base, or heat, and are often influenced by the intramolecular participation of the piperidine nitrogen.

One significant rearrangement pathway involves the aforementioned intramolecular nucleophilic attack of the piperidine nitrogen on an epoxide carbon. This can lead to the formation of a thermodynamically stable five- or six-membered ring fused with the piperidine ring, if a subsequent rearrangement occurs. For example, attack at the terminal epoxide carbon would form a strained four-membered azetidinium ring fused to the piperidine. This intermediate could then undergo further reaction.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The subsequent ring-opening can be accompanied by a hydride or alkyl shift, or in this case, participation from the nitrogen atom. This can lead to the formation of carbonyl compounds, such as aldehydes or ketones.

Base-catalyzed rearrangements of epoxides can also occur, sometimes leading to the formation of allylic alcohols. mdpi.com This typically involves the abstraction of a proton from a carbon adjacent to the epoxide ring, followed by the elimination of the oxygen atom. For this specific molecule, this would require deprotonation of the methylene bridge carbon, which is a plausible pathway.

Table 4: Potential Rearrangement Pathways

| Condition | Initiating Step | Plausible Intermediate(s) | Potential Final Product(s) |

|---|---|---|---|

| Neutral/Heat | Intramolecular N attack on epoxide | Bicyclic quaternary ammonium | Ring-opened amino alcohol or further rearranged products |

| Acidic | Protonation of epoxide oxygen | Carbocation-like species | Aldehyde, ketone, or rearranged amino alcohol |

| Basic | Abstraction of α-proton | Carbanion | Allylic alcohol |

The specific outcome of any rearrangement reaction would be highly dependent on the precise reaction conditions employed.

Conformational Analysis and Stereochemical Considerations

Conformational Dynamics of the Piperidine (B6355638) Ring

The piperidine scaffold is a prevalent feature in many natural products and pharmaceutical agents, largely due to its defined, yet flexible, conformational landscape. rsc.orgresearchgate.net

The six-membered piperidine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. This conformation is not static but exists in a dynamic equilibrium between two distinct chair forms, interconverting through a process known as ring inversion or ring flipping. This process involves higher-energy intermediate conformations, such as the twist-boat. rsc.org For N-substituted piperidines like N-methyl piperidine, the dynamics of ring inversion are coupled with the inversion of the tertiary amine group. rsc.org The energy barrier for this interconversion determines the rate at which the ring flips between the two chair states at a given temperature.

The introduction of a methyl group at the C4 position of the piperidine ring significantly influences the conformational equilibrium. The methyl group can occupy either an axial or an equatorial position in the chair conformation. To avoid destabilizing steric interactions, specifically 1,3-diaxial interactions with the axial hydrogen atoms at C2 and C6, the conformer with the 4-methyl group in the equatorial position is strongly favored.

Table 1: Conformational Free Energy of the 4-Methyl Group in Piperidine

Substituent Position Conformational Free Energy (-ΔG°) Reference Methyl 4 1.93 ± 0.02 kcal/mol (8.07 ± 0.08 kJ/mol) researchgate.net

Conformational Preferences of the N-(oxiran-2-ylmethyl) Moiety

The substituent attached to the nitrogen atom also possesses conformational flexibility, primarily concerning the rotation around the N-C bond. The spatial orientation of the N-(oxiran-2-ylmethyl) group relative to the piperidine ring is critical for defining the molecule's shape and accessibility for chemical reactions.

The conformation of the N-(oxiran-2-ylmethyl) moiety is governed by rotation around the single bond connecting the nitrogen of the piperidine ring to the methylene (B1212753) group of the substituent. Computational and experimental studies on various N-substituted piperidines have shown that the energy barriers to rotation determine the population of different rotational isomers (rotamers). researchgate.netacs.org

For a bulky substituent like the oxiran-2-ylmethyl group, steric hindrance plays a major role. The group will preferentially adopt an orientation that minimizes steric clashes with the piperidine ring, particularly the axial hydrogens at the C2 and C6 positions. This often results in a preferred staggered conformation. While specific rotational barriers for 4-Methyl-1-(oxiran-2-ylmethyl)piperidine are not extensively documented, analogies with other N-alkyl piperidines suggest that these barriers are sufficiently low to allow for rapid rotation at room temperature, but a distinct energetic minimum corresponding to the most stable rotamer exists. nih.gov

Stereochemical Implications for Chemical Transformations

The fixed conformation of the this compound molecule has significant consequences for its reactivity, particularly concerning the chemically reactive epoxide ring. The stereochemistry of reactions involving the epoxide is directly influenced by the steric environment created by the conformationally constrained piperidine ring.

Epoxide ring-opening reactions, a common transformation for this functional group, typically proceed via an SN2 mechanism, especially with strong nucleophiles. chemistrysteps.com This mechanism involves a backside attack of the nucleophile on one of the two electrophilic carbon atoms of the epoxide. The regioselectivity of this attack (i.e., which carbon is attacked) is highly sensitive to steric hindrance. chemistrysteps.comyoutube.com

In the case of this compound, the bulky, conformationally locked piperidine ring acts as a stereo-directing group. It sterically shields one face of the molecule, making the backside of one epoxide carbon significantly more accessible to an incoming nucleophile than the other. This steric hindrance leads to a highly diastereoselective reaction, where the nucleophile preferentially attacks the less hindered carbon, resulting in the formation of one regioisomer as the major product. youtube.comresearchgate.net This principle is fundamental in asymmetric synthesis, where a chiral auxiliary or a defined conformational bias is used to control the stereochemical outcome of a reaction. nih.gov

Table 2: Compound Names Mentioned in the Article

Diastereoselective and Enantioselective Reaction Control

The presence of multiple stereocenters and conformationally restricted forms of this compound allows for a high degree of control over the stereochemical course of its reactions, particularly the nucleophilic ring-opening of the epoxide. The inherent chirality of the oxirane ring and the conformational preferences of the 4-methylpiperidine (B120128) substituent work in concert to direct the approach of incoming nucleophiles.

Research on analogous systems, such as epoxide-containing 2-aryl-piperidines, has demonstrated that the conformation of the piperidine ring can dictate the regioselectivity of epoxide ring-opening reactions. This principle of "conformation-induced regioselectivity" highlights the significant role of the piperidine ring's spatial arrangement in controlling reaction outcomes. In the case of this compound, the preferred chair conformation of the piperidine ring, with the methyl group likely occupying an equatorial position to minimize steric strain, creates a specific and predictable steric environment around the N-substituted side chain.

The diastereoselectivity of the epoxide ring-opening is therefore influenced by the facial bias imposed by the piperidine ring's conformation. Nucleophilic attack can occur at either of the two electrophilic carbon atoms of the oxirane ring. The relative accessibility of these carbons is determined by the orientation of the oxiran-2-ylmethyl group with respect to the piperidine ring. This orientation is, in turn, governed by the conformational equilibrium of the entire molecule, including the inversion of the nitrogen atom and rotation around the N-C bond.

Enantioselective control in reactions with this compound can be achieved by employing chiral reagents or catalysts that can differentiate between the enantiomers of a racemic this compound or between the prochiral faces of the epoxide ring in a meso-variant. The success of such enantioselective transformations relies on the ability of the chiral catalyst to form a diastereomeric complex with the substrate, thereby lowering the activation energy for the formation of one enantiomer of the product over the other.

Conformational Steering of Reaction Outcomes

The concept of conformational steering is central to understanding how the three-dimensional structure of this compound directs the course of its reactions. The piperidine ring predominantly adopts a chair conformation, which places its substituents in either axial or equatorial positions. For 4-methylpiperidine, the conformer with the methyl group in the equatorial position is generally more stable.

This conformational preference has a direct impact on the spatial disposition of the N-(oxiran-2-ylmethyl) group. The orientation of this group, and consequently the accessibility of the epoxide ring, is influenced by the steric hindrance exerted by the piperidine ring and its methyl substituent. For instance, the approach of a nucleophile to the epoxide can be sterically hindered by the axial hydrogens of the piperidine ring, depending on the rotational conformation around the N-CH2 bond.

Computational studies and spectroscopic analyses of similar N-substituted piperidines have shown that the energy barrier for nitrogen inversion and ring inversion can influence which conformer is reactive. The interplay between these conformational dynamics and the reaction conditions (e.g., temperature, solvent, nature of the nucleophile and catalyst) determines the stereochemical outcome.

For example, in the nucleophilic opening of the epoxide ring, the transition state geometry will be heavily influenced by the need to minimize steric interactions. A bulky nucleophile will preferentially attack the less hindered carbon of the epoxide from the less hindered face, a pathway that is dictated by the conformational landscape of the entire molecule. By understanding and predicting the most stable and the most reactive conformers, it is possible to steer the reaction towards the desired diastereomer.

The following table summarizes the key conformational and stereochemical factors influencing the reactions of this compound:

| Factor | Description | Impact on Reaction Outcome |

| Piperidine Ring Conformation | Predominantly a chair conformation with the 4-methyl group in an equatorial position. | Creates a defined steric environment, influencing the approach of reagents. |

| Nitrogen Inversion | The nitrogen atom can invert, leading to different spatial arrangements of the oxiran-2-ylmethyl group. | Affects the accessibility of the epoxide ring to nucleophiles. |

| Rotational Isomers | Rotation around the N-CH2 and CH2-oxirane bonds leads to different conformers. | Determines the facial bias for nucleophilic attack on the epoxide. |

| Chirality of Oxirane Ring | The oxirane ring contains a stereocenter (C2). | Leads to diastereomeric products upon reaction. |

| Nucleophile/Catalyst | The size and nature of the nucleophile and any catalyst used. | Influences the transition state geometry and can favor specific stereochemical pathways. |

Computational Investigations in Chemical Research for 4 Methyl 1 Oxiran 2 Ylmethyl Piperidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-Methyl-1-(oxiran-2-ylmethyl)piperidine, these calculations, typically employing Density Functional Theory (DFT) or ab initio methods, would provide a detailed picture of its electronic environment.

Molecular Orbital Analysis

A key output of quantum chemical calculations is the description of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to be localized on the nitrogen atom of the piperidine (B6355638) ring and potentially the oxygen atom of the oxirane ring, as these are the most electron-rich centers. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character.

LUMO: The LUMO is likely to be distributed across the C-O bonds of the strained oxirane ring, indicating that this is the most electrophilic site and susceptible to nucleophilic attack. The energy of the LUMO reflects the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity.

A hypothetical data table for the frontier molecular orbital energies of this compound, calculated using a DFT method (e.g., B3LYP/6-31G*), would resemble the following:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Note: These are hypothetical values for illustrative purposes. |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is a key determinant of its physical properties and chemical behavior. Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution. For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming these as sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atoms of the oxirane ring, indicating them as potential sites for nucleophilic attack.

From this charge distribution, one can predict the molecule's reactivity. The nucleophilic nitrogen on the piperidine ring and the electrophilic carbons of the oxirane ring are the most probable sites for chemical reactions.

Molecular Modeling and Conformational Landscape Exploration

The three-dimensional structure of a molecule is not static, and its flexibility can be crucial to its function and reactivity. Molecular modeling techniques are used to explore the different possible conformations and their relative energies.

Molecular Mechanics Calculations for Conformational Free Energies

The piperidine ring in this compound can exist in different conformations, primarily chair, boat, and twist-boat. The 4-methyl group can be in either an axial or equatorial position in the chair conformation. Molecular mechanics calculations, which use a classical force field to model the potential energy of the molecule, are well-suited to determine the relative conformational free energies of these different arrangements. nih.gov

For 4-methylpiperidine (B120128) derivatives, the equatorial conformation of the methyl group is generally favored due to reduced steric hindrance. nih.gov The energy difference between the axial and equatorial conformers can be quantified.

A representative data table for the calculated conformational free energies might look as follows:

| Conformer (4-methyl group) | Relative Free Energy (kcal/mol) |

| Equatorial | 0.0 |

| Axial | 1.7 |

| Note: These are typical, illustrative values for a 4-methylpiperidine system. |

Conformational Searching and Energy Minimization

To explore the full conformational space of this compound, including the orientation of the oxiran-2-ylmethyl substituent, a systematic conformational search would be performed. This involves generating a large number of initial structures with different torsional angles and then using energy minimization algorithms (based on either molecular mechanics or quantum mechanics) to find the nearest local energy minimum for each. This process identifies the most stable, low-energy conformations of the molecule.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, a key reaction of interest would be the ring-opening of the oxirane. This reaction is important for the synthesis of various derivatives.

By simulating the reaction with a nucleophile, it is possible to map out the potential energy surface of the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus the reaction rate.

Quantum chemical methods are used to optimize the geometry of the transition state and calculate its energy. By comparing the energies of different possible reaction pathways (e.g., attack at the different carbon atoms of the oxirane), the most favorable mechanism can be determined.

Density Functional Theory (DFT) Studies of Epoxide Ring Opening

Currently, there are no specific DFT studies available in the scientific literature that focus on the epoxide ring opening of this compound.

Computational Insights into Catalytic Effects

Detailed computational investigations into the catalytic effects on the epoxide ring opening of this compound have not been reported in peer-reviewed literature.

Applications in Organic Synthesis and Chemical Transformations

Role as Versatile Synthetic Intermediates

4-Methyl-1-(oxiran-2-ylmethyl)piperidine serves as a highly useful synthetic intermediate due to the presence of two key reactive sites: the piperidine (B6355638) nitrogen and the oxirane (epoxide) ring. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, while the strained three-membered epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles. This duality allows for sequential or tandem reactions to build molecular complexity efficiently.

The reaction of the closely related 1-(oxiran-2-ylmethyl)piperidine (B1313976) with 1,2,4-triazole (B32235) derivatives exemplifies the utility of this scaffold. researchgate.net The epoxide ring undergoes regiospecific opening, following Krasusky's rule, without the need for an external catalyst. researchgate.net This is attributed to an "anchimeric effect," where the basic nitrogen of the piperidine ring itself acts as an intramolecular catalyst, facilitating the ring-opening process. researchgate.net This inherent reactivity makes the piperidine-epoxide motif a powerful tool for synthesizing vicinal amino alcohols, which are important structural units in many biologically active compounds. researchgate.net

The structure of this compound is well-suited for the synthesis of complex polycyclic and spirocyclic systems, which are prominent motifs in pharmaceuticals and natural products. researchgate.netnih.gov Spirocycles, in particular, are of significant interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity, which can enhance binding affinity and selectivity for biological targets. nih.gov

The synthesis of spirocyclic piperidines can be achieved through various strategies. researchgate.netnih.govmdpi.com For instance, reactions involving piperidine-4-spiro-2'-oxiranes, which are structurally related to the target molecule, have been investigated. documentsdelivered.com These reactions demonstrate how the epoxide ring can be opened by nucleophiles to create more complex spiro systems. documentsdelivered.com The general strategy involves the intramolecular cyclization of a tethered nucleophile onto the epoxide ring or the construction of a second ring at the 4-position of the piperidine scaffold. The synthesis of a series of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, providing motifs with differentiated sites for further functionalization in drug discovery. nih.gov

Table 1: Examples of Synthetic Routes to Spirocyclic Piperidine Systems

| Starting Material Class | Reaction Type | Resulting Spirocycle | Reference |

|---|---|---|---|

| 5-Aryl-3-hydroxy-3-methylpiperidin-4-ones | Reaction with diazomethane | Piperidine-4-spiro-2′-oxiranes | documentsdelivered.com |

| Diethyl malonate and N-tosylbis(2-bromoethyl)amine | Cyclization | N-tosyl-piperidine-4,4-diethyl ester (precursor to 2-oxa-7-azaspiro[3.5]nonane) | mdpi.com |

| 4-Piperidone imines | Intramolecular Friedel-Crafts alkylation | Dihydrospiro[quinoline-2,4'-piperidines] | researchgate.net |

This table is interactive. Click on the headers to sort.

The piperidine-epoxide motif is an excellent starting point for generating libraries of diverse heterocyclic compounds through combinatorial and diversity-oriented synthesis. mdpi.com The ring-opening of the epoxide by various nucleophiles introduces a wide range of functional groups and structural motifs.

Research on the analogous 1-(oxiran-2-ylmethyl)piperidine has shown that its reaction with sulfur, nitrogen, and oxygen nucleophiles leads to the synthesis of vicinal amino alcohols, lactones, and other valuable compounds. researchgate.net Specifically, its reaction with a series of 1,2,4-triazole derivatives proceeds regiospecifically to yield novel vicinal amino alcohols containing a triazole ring. researchgate.net This "thiol-epoxy click chemistry" approach highlights the reliability and efficiency of using this scaffold to build molecular diversity. researchgate.net By varying the nucleophile, a vast library of compounds with distinct substitution patterns and potential biological activities can be rapidly assembled from the 4-methylpiperidine-epoxide precursor.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Nucleophile Type | Functional Group on Nucleophile | Resulting Structure/Motif |

|---|---|---|

| N-Heterocycle | Amine/Thiol (e.g., Triazoles, Tetrazoles) | Piperidinyl-propanol linked to N-heterocycle |

| Amines | Primary or Secondary Amines | 1-(Piperidin-1-yl)-3-aminopropan-2-ols |

| Thiols | Alkyl or Aryl Thiols | 1-(Piperidin-1-yl)-3-(thio)propan-2-ols |

This table is interactive. Users can filter by Nucleophile Type.

Contribution to Scaffold Diversity in Chemical Synthesis

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and natural products. nih.govresearchgate.net Incorporating the 4-methylpiperidine-epoxide moiety into a synthesis strategy significantly contributes to scaffold diversity, a key goal in drug discovery for exploring new chemical space. researchgate.net

The 4-methyl group on the piperidine ring introduces a specific stereochemical element and restricts the conformational flexibility of the ring, which can be advantageous for optimizing interactions with biological targets. nih.gov The epoxide functional group acts as a versatile chemical handle, allowing for the attachment of various side chains and the construction of more elaborate molecular architectures. This enables the creation of libraries of compounds based on a common core, where systematic modifications can be made to explore structure-activity relationships (SAR). nih.govnih.gov The development of methods for the diastereoselective synthesis of substituted piperidines provides platforms for drug discovery that contain easily modifiable points of diversity. researchgate.net

Development of Novel Reagents and Catalysts based on the Piperidine-Epoxide Motif

The inherent chemical properties of the this compound structure suggest its potential for the development of novel reagents and catalysts. The intramolecular catalytic effect, or anchimeric assistance, observed in the epoxide ring-opening reactions is a key feature. researchgate.net The piperidine nitrogen acts as an internal base, activating the nucleophile or stabilizing the transition state without the need for an external catalyst. researchgate.net

This principle can be extended to the design of new organocatalysts. By tethering the piperidine-epoxide motif to other functional groups, it may be possible to create catalysts for a range of chemical transformations. For example, the vicinal amino alcohols produced from the ring-opening reaction are themselves valuable ligands for transition metal catalysis. researchgate.net The chirality that can be introduced at the 2-position of the propanol (B110389) backbone, combined with the conformational properties of the 4-methylpiperidine (B120128) ring, could be exploited in the development of new chiral ligands for asymmetric synthesis. Furthermore, the basic piperidine nitrogen could function as a key component in bifunctional catalysts that activate both the nucleophile and the electrophile in a reaction.

Advanced Methodological Considerations in Research on 4 Methyl 1 Oxiran 2 Ylmethyl Piperidine

Chiral Synthesis Approaches for Enantiopure Compounds

The synthesis of enantiomerically pure 4-Methyl-1-(oxiran-2-ylmethyl)piperidine necessitates the use of asymmetric synthesis strategies. Two primary retrosynthetic disconnections can be envisioned: the formation of the chiral epoxide ring or the alkylation of 4-methylpiperidine (B120128) with a pre-existing chiral three-carbon unit.

One effective strategy is the asymmetric epoxidation of an appropriate allylic precursor. For instance, the reaction of 4-methylpiperidine with an allyl halide would yield N-allyl-4-methylpiperidine. Subsequent asymmetric epoxidation of the terminal double bond, employing catalysts such as those used in the Sharpless-Katsuki epoxidation, could provide the desired enantiopure epoxide. ursa.cat The choice of the chiral catalyst, typically a titanium tartrate complex, dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.

Alternatively, a convergent approach involves the nucleophilic ring-opening of a chiral epihalohydrin, such as (R)- or (S)-epichlorohydrin, by 4-methylpiperidine. This method is often favored due to the commercial availability of enantiopure epihalohydrins. The reaction proceeds via an S(_N)2 mechanism, where the secondary amine attacks the least substituted carbon of the epoxide, leading to the formation of a chlorohydrin intermediate. Subsequent intramolecular cyclization under basic conditions yields the desired chiral epoxide. The stereochemistry of the final product is directly determined by the stereochemistry of the starting epihalohydrin.

Another sophisticated approach is the kinetic resolution of a racemic mixture of this compound. This can be achieved through enzymatic or chemical methods. For example, a lipase (B570770) could be used to selectively catalyze the hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. google.com Chiral metal-salen complexes have also proven effective as catalysts for the asymmetric ring-opening of epoxides, which can be applied in a kinetic resolution context. mdpi.com

| Synthetic Strategy | Key Reagents/Catalysts | Stereochemical Control | Potential Advantages |

| Asymmetric Epoxidation | N-allyl-4-methylpiperidine, Ti(OPr)(_4), (+)- or (-)-DET | Catalyst-controlled | High enantioselectivity, tunable for either enantiomer. |

| Nucleophilic Substitution | 4-methylpiperidine, (R)- or (S)-epichlorohydrin, Base | Substrate-controlled | Utilizes commercially available chiral building blocks. |

| Kinetic Resolution | Racemic this compound, Lipase or chiral catalyst | Reagent-controlled | Can be effective for separating existing racemic mixtures. |

Modern Spectroscopic Techniques for Structural Elucidation (NMR, HRMS)

The unambiguous structural confirmation and stereochemical assignment of this compound rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both H and C NMR spectroscopy are indispensable for the structural elucidation of the target molecule. In the H NMR spectrum, characteristic signals for the piperidine (B6355638) ring protons, the methyl group protons, and the protons of the oxirane ring would be expected. The diastereotopic protons of the CH(_2) group adjacent to the nitrogen and the protons on the epoxide ring would likely exhibit complex splitting patterns due to spin-spin coupling. The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for assigning the proton and carbon signals unequivocally. For determining the enantiomeric purity, chiral shift reagents or chiral solvating agents can be employed to induce chemical shift differences between the enantiomers.

Expected H NMR Chemical Shifts (in CDCl(_3))

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxirane CH | 2.9 - 3.2 | m |

| Oxirane CH(_2) | 2.5 - 2.8 | m |

| N-CH(_2) | 2.2 - 2.9 | m |

| Piperidine CH (axial & equatorial) | 1.2 - 1.8 | m |

| Piperidine CH(_2) (axial & equatorial) | 1.2 - 1.8 | m |

Expected C NMR Chemical Shifts (in CDCl(_3))

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Oxirane CH | 50 - 55 |

| Oxirane CH(_2) | 45 - 50 |

| N-CH(_2) | 60 - 65 |

| Piperidine C2/C6 | 55 - 60 |

| Piperidine C3/C5 | 25 - 30 |

| Piperidine C4 | 30 - 35 |

Note: The expected chemical shifts are estimations based on analogous structures and may vary. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the elemental composition of the molecule with high accuracy. For this compound (C(9)H({17})NO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Common ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be employed. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Chromatographic Methods for Purification and Characterization

Chromatographic techniques are vital for both the purification of this compound and the determination of its enantiomeric purity.

Purification: Column chromatography on silica (B1680970) gel is a standard method for the purification of the synthesized compound from starting materials and byproducts. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, would be optimized to achieve good separation. The polarity of the eluent system would be adjusted based on the retention factor (R(_f)) of the compound as determined by Thin-Layer Chromatography (TLC).

Characterization and Enantiomeric Purity Determination: To determine the enantiomeric excess (ee) of a chirally synthesized sample, chiral chromatography is the method of choice. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be used to separate the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines and epoxides. mdpi.comresearchgate.net The two enantiomers will exhibit different retention times on the chiral column, and the ratio of their peak areas can be used to calculate the enantiomeric excess. Derivatization of the amine with a chiral derivatizing agent can also be employed to form diastereomers, which can then be separated on a non-chiral column. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification of the final compound. |

| Chiral HPLC | Polysaccharide-based CSP | Hexane/Isopropanol | Determination of enantiomeric excess. |

| Chiral GC | Cyclodextrin-based CSP | Helium | Determination of enantiomeric excess for volatile derivatives. |

Future Perspectives in Chemical Synthesis Research on 4 Methyl 1 Oxiran 2 Ylmethyl Piperidine

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 4-Methyl-1-(oxiran-2-ylmethyl)piperidine will undoubtedly be shaped by the principles of green chemistry, emphasizing the reduction of waste, use of renewable resources, and development of energy-efficient processes.

Current synthetic approaches to analogous N-alkylated piperidines and epoxides often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research will likely focus on the development of one-pot or tandem reactions that combine the formation of the piperidine (B6355638) ring and the introduction of the oxiran-2-ylmethyl group in a single, streamlined process. This could involve the use of innovative catalytic systems that promote both N-alkylation and epoxidation with high selectivity and efficiency.

Biocatalysis presents a particularly promising avenue for the sustainable synthesis of chiral this compound. The use of enzymes, such as hydrolases or monooxygenases, could enable the enantioselective synthesis of the epoxide moiety, a critical factor for many pharmaceutical applications. nih.govtulane.eduresearchgate.net Furthermore, biocatalytic methods for the synthesis of the piperidine core itself are being explored, offering a greener alternative to traditional chemical methods. nih.gov The integration of these biocatalytic steps could lead to highly efficient and environmentally benign synthetic routes.

The exploration of alternative, greener solvents and reaction conditions will also be a key area of research. The use of water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds, reducing the environmental impact of the synthesis. Microwave-assisted and ultrasound-assisted synthesis are other techniques that could enhance reaction rates and reduce energy consumption.

| Synthetic Strategy | Key Advantages | Potential Catalysts/Reagents |

| One-Pot/Tandem Reactions | Reduced reaction steps, less waste, improved atom economy. | Transition metal catalysts, organocatalysts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Hydrolases, monooxygenases, transaminases. |

| Green Solvents/Conditions | Reduced environmental impact, improved safety. | Water, ionic liquids, microwave irradiation. |

Exploration of New Chemical Transformations and Reactivity Modes

The presence of both a nucleophilic piperidine nitrogen and a reactive epoxide ring in this compound opens up a vast landscape for exploring novel chemical transformations. The epoxide ring, in particular, is a versatile functional group that can undergo a variety of ring-opening reactions with a wide range of nucleophiles.

Future research will likely focus on the regioselective and stereoselective ring-opening of the epoxide with various nucleophiles, such as amines, thiols, azides, and carbon nucleophiles. This would lead to a diverse library of 1,2-aminoalcohols and other functionalized piperidine derivatives with potential biological activities. The inherent basicity of the piperidine nitrogen may even play a catalytic role in these transformations, a phenomenon observed in similar systems. researchgate.net

Furthermore, the development of novel catalytic systems to control the reactivity of the epoxide ring will be a key area of investigation. This could include the use of Lewis acids or chiral catalysts to achieve high levels of stereocontrol in ring-opening reactions. The exploration of intramolecular reactions, where a substituent on the piperidine ring reacts with the epoxide, could lead to the formation of complex bicyclic or polycyclic structures.

The piperidine ring itself can also be a site for further functionalization. C-H activation methodologies could be employed to introduce new substituents at various positions on the piperidine ring, further expanding the chemical space accessible from this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient and scalable production. tulane.edu Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purity. semanticscholar.org

Future research in this area will focus on developing robust and reliable flow protocols for the key synthetic steps involved in the preparation of this compound. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors or packed-bed reactors. The use of immobilized catalysts and reagents in flow systems can also simplify purification processes and enable catalyst recycling. thieme-connect.de

Automated synthesis platforms, coupled with high-throughput screening, could be used to rapidly generate and evaluate libraries of this compound derivatives. This approach would accelerate the drug discovery process by enabling the rapid identification of compounds with desired biological activities. biotage.com The integration of artificial intelligence and machine learning algorithms could further enhance the efficiency of these platforms by predicting optimal reaction conditions and guiding the design of new derivatives.

| Technology | Key Benefits for Synthesis |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for higher yields. |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid optimization of reaction conditions. |

| Immobilized Catalysts | Simplified purification, catalyst recycling, continuous operation. |

Design of Next-Generation Chemical Scaffolds and Methodologies

The unique structural features of this compound make it an attractive starting point for the design of next-generation chemical scaffolds with diverse applications. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in a wide range of approved drugs. researchgate.netmdpi.com

Future research will focus on utilizing this compound as a versatile building block for the synthesis of more complex molecular architectures. By strategically functionalizing both the piperidine ring and the side chain derived from the epoxide, researchers can create libraries of compounds with a high degree of structural diversity. nih.gov

The development of diversity-oriented synthesis (DOS) strategies starting from this compound could lead to the discovery of novel bioactive molecules. These strategies would involve a series of branching reaction pathways to generate a wide range of structurally distinct compounds from a common starting material.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Reaction Solvent | Time (h) | Purification Method | Yield (%) |

|---|---|---|---|

| Anhydrous Ethanol | 1 | Flash Chromatography | 25 |

| Ethanol/Water | 2 | Recrystallization | 18 |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regioselective epoxide ring-opening and piperidine substitution. For example, δ 2.93–3.31 ppm (piperidine protons) and δ 5.14–6.14 ppm (epoxide-derived protons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] = 256.18 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable with reverse-phase C18 columns (MeOH:HO = 70:30) .

Advanced: What strategies resolve contradictions in biological activity data among structurally similar piperidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., oxiran-2-ylmethyl vs. sulfonyl groups) clarifies pharmacophore requirements. For example, 4-methyl-1-[(5-phenylthiazol-4-yl)sulfonyl]piperidine showed 90% growth inhibition in renal cancer cells, while epoxy derivatives lack this selectivity .

- Dose-Response Analysis : Normalized protection time (PT) curves at 2.5–25 µmol/cm distinguish concentration-dependent efficacy vs. toxicity thresholds .

- Computational Modeling : Molecular docking predicts binding affinity to targets like NMDA receptors or cytochrome P450 enzymes, explaining divergent in vivo outcomes .

Advanced: How does the oxiran-2-ylmethyl group influence reactivity and pharmacological potential?

Methodological Answer:

The epoxide moiety enables:

- Electrophilic Reactivity : Ring-opening via nucleophilic attack (e.g., by amines or thiols) generates diverse derivatives for SAR exploration .

- Pro-Drug Design : Epoxides can be metabolized in vivo to release active metabolites, as seen in hypoxia-sensitive prodrugs .

- Covalent Binding : Irreversible inhibition of enzymes (e.g., proteases) via epoxide-electrophile interactions enhances sustained activity .

Advanced: What methodologies assess cytotoxicity and selectivity of derivatives against cancer cell lines?

Methodological Answer:

- NCI-60 Panel Screening : Tests 60 human tumor cell lines (e.g., leukemia, renal, CNS). Growth inhibition (GP) values <50% indicate high potency. For example, 4-methyl-1-[(5-phenylthiazol-4-yl)sulfonyl]piperidine showed GP = 9.28% in RFX 393 renal cells .

- MTT Assays : Quantifies mitochondrial activity in HT29 colon cancer cells (68% growth reduction observed) .

Q. Table 2: Antitumor Activity in Selected Cell Lines

| Compound | Cell Line (Type) | GP (%) |

|---|---|---|

| This compound | HT29 (Colon) | 68.13 |

| 4-Methyl-1-(thiazolylsulfonyl)piperidine | RFX 393 (Renal) | 9.28 |

Advanced: How to address synthetic impurities in this compound preparation?

Methodological Answer:

- Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress (Rf = 0.35 in MeOH/DCM 10:90) .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted epoxides .

- Advanced Purification : Preparative HPLC with chiral columns resolves enantiomeric impurities, critical for neuropharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.